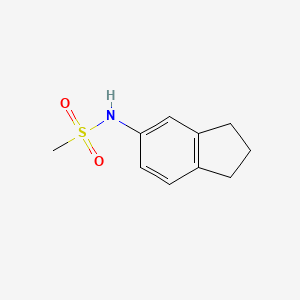

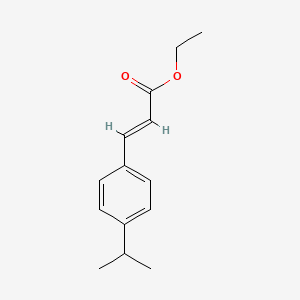

![molecular formula C10H12BrNO2 B1308922 N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide CAS No. 57011-90-2](/img/structure/B1308922.png)

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide

Overview

Description

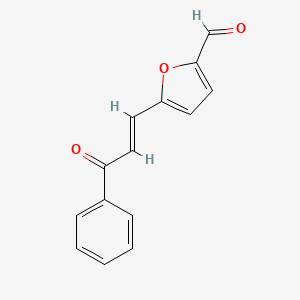

The compound "N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide" is a derivative of acetamide with a bromo-ethoxy substituent on the phenyl ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar acetamide derivatives, their synthesis, molecular structure, and potential biological activities. These derivatives are of interest due to their diverse applications, including their use in medicinal chemistry for their anticonvulsant, anticancer, and analgesic properties .

Synthesis Analysis

The synthesis of acetamide derivatives often involves multi-step reactions, starting from simple precursors such as phenols or anilines, followed by acylation, alkylation, or other functional group transformations. For instance, the synthesis of "N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide" was achieved through alkylation and nitration of p-acetamidophenol under optimized conditions . Similarly, "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide" was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . These methods could potentially be adapted for the synthesis of "N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to a phenyl ring, which can be further substituted. X-ray crystallography, NMR, and IR spectroscopy are commonly used techniques for structural elucidation. For example, the structure of "2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide" was determined by analyzing the dihedral angles between the benzene rings and the acetamide unit . These techniques could be applied to determine the molecular structure of "N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide".

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including transsilylation, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . The reactivity of these compounds can be influenced by the nature of the substituents on the phenyl ring, as well as the solvent environment, as demonstrated by the electronic and biological interactions of "N-[4-(Ethylsulfamoyl)phenyl]acetamide" in polar liquids .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can lead to variations in these properties. For instance, the luminescent properties of lanthanide complexes with an amide-based ligand were studied, showing the influence of the ligand's structure on the fluorescence properties . The physical and chemical properties of "N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide" would likely be influenced by the bromo-ethoxy group and could be studied using similar methods.

Scientific Research Applications

Synthesis and Biological Assessment

N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide and its derivatives are synthesized for various potential applications, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Compounds with bromo, tert-butyl, and nitro groups at specific positions have shown activities comparable with standard drugs. This highlights the chemical's role in developing new therapeutic agents with diverse biological activities (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial and Hemolytic Activities

Derivatives of N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide, specifically designed and synthesized as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, exhibit antimicrobial activities against various bacterial strains and fungal species. This research indicates the potential of these compounds in developing new antimicrobial agents with selective efficacy and low toxicity (Gul et al., 2017).

Structural and Electronic Analysis

The structural, electronic, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were studied to understand its interactions with polar liquids, its reactivity, and potential biological activities. Such studies are crucial for drug design, providing insights into the interactions of this compound with biological targets and its environmental fate (Bharathy et al., 2021).

Crystal Structure Analysis

Research on crystal structures and Hirshfeld surface analysis of related compounds provides a deeper understanding of intermolecular interactions, which is essential for the rational design of new materials and drugs. Such studies contribute to the knowledge of how structural variations influence the properties and functionalities of these compounds (Missioui et al., 2022).

Catalytic Applications

The synthesis of enantiomerically pure compounds using catalytic processes is another area of research. For example, enantiomers of related phenylacetamide derivatives have been synthesized with high enantiomeric excess, demonstrating the potential of biocatalytic approaches in producing pharmaceutical intermediates with high specificity (Lund, Bøckmann, & Jacobsen, 2016).

properties

IUPAC Name |

N-[4-(2-bromoethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRBDDQOSNYXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290190 | |

| Record name | N-[4-(2-Bromoethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57011-90-2 | |

| Record name | N-[4-(2-Bromoethoxy)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57011-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(2-Bromoethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)

![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)

![4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B1308861.png)

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)